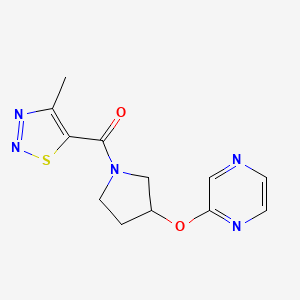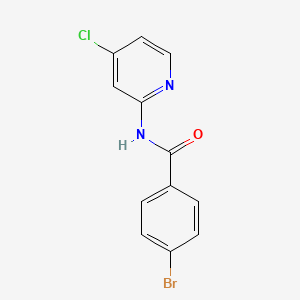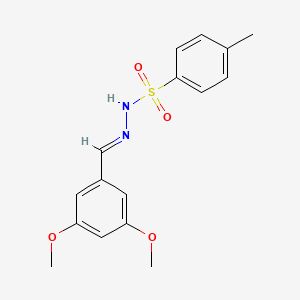![molecular formula C17H26N2O3S2 B2922357 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide CAS No. 2380068-79-9](/img/structure/B2922357.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide, also known as Morantel, is a chemical compound that belongs to the class of anthelmintic drugs. It is commonly used to treat parasitic infections in animals, particularly in livestock. Morantel is a potent inhibitor of nicotinic acetylcholine receptors in the nervous system of parasites, leading to paralysis and death of the parasites.
作用機序
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide exerts its anthelmintic activity by binding to and inhibiting the nicotinic acetylcholine receptors in the nervous system of parasites. This leads to depolarization blockade and paralysis of the parasites, ultimately resulting in their death.
Biochemical and Physiological Effects
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide has been shown to have minimal toxicity in animals and humans, with no adverse effects reported at therapeutic doses. It is rapidly absorbed and metabolized in the body, and its metabolites are excreted in the urine.
実験室実験の利点と制限
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of nicotinic acetylcholine receptors, making it a valuable tool for studying the function of these receptors in the nervous system of parasites. It is also relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to the use of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide in laboratory experiments. Its effectiveness may vary depending on the species of parasite being studied, and it may not be effective against all types of parasites. Additionally, its use may be limited by ethical concerns regarding the use of animals in research.
将来の方向性
There are several potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide and its analogs. One area of interest is the development of new anthelmintic drugs based on the structure of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide, with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanisms of resistance to N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide and other anthelmintic drugs in parasites, with the goal of developing new strategies for the control of parasitic infections. Finally, the use of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide as a tool to study the function of nicotinic acetylcholine receptors in other organisms, such as humans, may also be an area of future research.
合成法
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide can be synthesized through a series of chemical reactions starting from 4-morpholin-4-ylthian-2-ylamine and 1-phenylmethanesulfonyl chloride. The reaction proceeds through a series of intermediate compounds, and the final product is obtained through purification and isolation.
科学的研究の応用
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide has been widely used in scientific research to study the mechanism of action of anthelmintic drugs and to develop new drugs for the treatment of parasitic infections. It has been shown to be effective against a wide range of parasites, including nematodes and trematodes.
特性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c20-24(21,14-16-4-2-1-3-5-16)18-15-17(6-12-23-13-7-17)19-8-10-22-11-9-19/h1-5,18H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJRYWBYCQRSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)CC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)
![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)



![1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide](/img/structure/B2922290.png)

![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)
![(4-[2-Amino-1-(4-methylpiperazin-1-YL)ethyl]phenyl)dimethylamine](/img/structure/B2922293.png)

